molecular formula C25H22N4O2 B2504599 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034324-40-6

4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2504599
CAS No.: 2034324-40-6
M. Wt: 410.477
InChI Key: GQXOGPSWIVBCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic chemical compound designed for biochemical research. It features a benzamide core linked to a pyrazolyl-ethyl-pyridine moiety, a structural pattern seen in molecules that modulate key cellular signaling pathways. Similar benzamide derivatives have been investigated for their potent antiproliferative activity in cancer cell lines, such as pancreatic carcinoma cells (see, for example, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides in MIA PaCa-2 cells) . Compounds with this general structure are of significant interest for developing novel autophagy modulators, as they can disrupt autophagic flux and interfere with mTORC1 signaling, which is a critical regulator of cell growth and survival . Its molecular framework, which includes a pyridine ring, suggests potential for targeted kinase inhibition, akin to other well-known therapeutic agents . This product is provided for research purposes to support studies in chemical biology, oncology, and drug discovery. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-benzoyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-16-23(22-8-5-13-26-17-22)28-29(18)15-14-27-25(31)21-11-9-20(10-12-21)24(30)19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXOGPSWIVBCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

This compound features a benzoyl group and a pyridine ring, which are significant for its biological activity.

Biological Activity Overview

Research on this compound indicates that it exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Some derivatives of benzamide compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds reported that derivatives similar to 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.018 mM for some derivatives .

Anticancer Activity

In vitro studies have indicated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds from similar classes have been evaluated for their ability to induce apoptosis in human cancer cells, with some showing IC50 values in the low micromolar range . The mechanisms often involve the modulation of cell cycle progression and induction of apoptotic pathways.

Case Study 1: Antitubercular Activity

A series of substituted benzamide derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-TB agents .

Case Study 2: Cytotoxicity Evaluation

In another study, the cytotoxic effects of related compounds were assessed on HEK-293 (human embryonic kidney) cells. The results showed that most active compounds were non-toxic at therapeutic concentrations, which is crucial for their potential therapeutic use .

The mechanisms through which 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with Cellular Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.
  • Binding Affinity : Molecular docking studies suggest that this compound has a favorable binding affinity to target proteins involved in disease processes.

Scientific Research Applications

Anticancer Potential

Research has shown that compounds similar to 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit promising anticancer activities. For instance, derivatives containing pyrazole rings have been evaluated for their ability to inhibit cancer cell proliferation. Studies indicate that certain analogs can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar benzamide derivatives have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or protein production, leading to cell death .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of related compounds, several derivatives were tested against human colorectal carcinoma cells (HCT116). The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency. For example, one derivative showed an IC50 of 5.85 µM, indicating significant anticancer activity compared to established treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar benzamide derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens. Compounds demonstrated MIC values ranging from 1.27 µM to 2.65 µM against tested strains, highlighting their potential as effective antimicrobial agents .

Data Tables

Compound Activity Type IC50/MIC (µM) Reference
Compound AAnticancer5.85
Compound BAntimicrobial1.27
Compound CAntimicrobial2.65

Comparison with Similar Compounds

Compound A : 3-Cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

  • Key Differences: Benzamide Substituent: A cyano (-CN) group replaces the benzoyl (-COC6H5) group at the 3-position. Pyridine Position: Pyridin-4-yl instead of pyridin-3-yl.
  • The pyridin-4-yl substitution alters steric and electronic interactions, which may affect binding to biological targets like kinases .

Compound B : 3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

  • Key Differences :
    • Benzamide Substituent : 3,4-Difluoro groups replace the 4-benzoyl group.
  • Reduced steric bulk compared to the benzoyl group may facilitate binding to compact active sites .

Molecular Properties and Data

Property Target Compound Compound A Compound B
Molecular Formula C29H25N4O2 C19H17N5O C18H16F2N4O
Molecular Weight 473.54 g/mol 331.4 g/mol 342.3 g/mol
Key Substituents 4-Benzoyl, pyridin-3-yl 3-Cyano, pyridin-4-yl 3,4-Difluoro, pyridin-3-yl
Reported Bioactivity Not available Not available Not available
Solubility/Stability Likely moderate lipophilicity Higher polarity (cyano group) Enhanced stability (fluorine)

Discussion of Substituent Effects

  • Benzoyl vs. In contrast, the cyano group in Compound A offers hydrogen-bonding capability, while fluorine in Compound B improves oxidative stability.
  • Pyridine Positional Isomerism :
    • Pyridin-3-yl (target compound and Compound B) vs. pyridin-4-yl (Compound A) alters nitrogen orientation, affecting hydrogen-bonding patterns in target binding .

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